Cas no 1697427-22-7 (1-([1,4'-bipiperidin]-4-yl)ethan-1-ol)

1-([1,4'-Bipiperidin]-4-yl)ethan-1-ol is a bifunctional organic compound featuring both piperidine and ethanol moieties, making it a versatile intermediate in pharmaceutical and chemical synthesis. Its rigid bipiperidine backbone enhances structural stability, while the hydroxyl group provides a reactive site for further derivatization. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, including potential CNS-targeting agents, due to its ability to modulate physicochemical properties such as solubility and bioavailability. Its well-defined stereochemistry and high purity make it suitable for precision applications in drug discovery and fine chemical manufacturing. The compound’s balanced lipophilicity and hydrogen-bonding capacity further contribute to its utility in diverse synthetic pathways.
1-([1,4'-bipiperidin]-4-yl)ethan-1-ol structure
1697427-22-7 structure
Product name:1-([1,4'-bipiperidin]-4-yl)ethan-1-ol
CAS No:1697427-22-7
MF:
Molecular Weight:
CID:4779278

1-([1,4'-bipiperidin]-4-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • [1,4'-Bipiperidine]-4-methanol, α-methyl-
    • 1-([1,4'-Bipiperidin]-4-yl)ethan-1-ol
    • 1-([1,4'-bipiperidin]-4-yl)ethan-1-ol

1-([1,4'-bipiperidin]-4-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B113026-500mg
1-([1,4'-Bipiperidin]-4-yl)ethan-1-ol
1697427-22-7
500mg
$ 365.00 2022-06-07
Life Chemicals
F1907-5405-0.25g
1-([1,4'-bipiperidin]-4-yl)ethan-1-ol
1697427-22-7 95%+
0.25g
$361.0 2023-09-07
TRC
B113026-100mg
1-([1,4'-Bipiperidin]-4-yl)ethan-1-ol
1697427-22-7
100mg
$ 95.00 2022-06-07
Life Chemicals
F1907-5405-5g
1-([1,4'-bipiperidin]-4-yl)ethan-1-ol
1697427-22-7 95%+
5g
$1203.0 2023-09-07
Life Chemicals
F1907-5405-1g
1-([1,4'-bipiperidin]-4-yl)ethan-1-ol
1697427-22-7 95%+
1g
$401.0 2023-09-07
TRC
B113026-1g
1-([1,4'-Bipiperidin]-4-yl)ethan-1-ol
1697427-22-7
1g
$ 570.00 2022-06-07
Life Chemicals
F1907-5405-10g
1-([1,4'-bipiperidin]-4-yl)ethan-1-ol
1697427-22-7 95%+
10g
$1684.0 2023-09-07
Life Chemicals
F1907-5405-0.5g
1-([1,4'-bipiperidin]-4-yl)ethan-1-ol
1697427-22-7 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-5405-2.5g
1-([1,4'-bipiperidin]-4-yl)ethan-1-ol
1697427-22-7 95%+
2.5g
$802.0 2023-09-07

1-([1,4'-bipiperidin]-4-yl)ethan-1-ol 関連文献

1-([1,4'-bipiperidin]-4-yl)ethan-1-olに関する追加情報

Professional Introduction to 1-([1,4'-bipiperidin]-4-yl)ethan-1-ol (CAS No. 1697427-22-7)

1-([1,4'-bipiperidin]-4-yl)ethan-1-ol, with the chemical formula C12H20N2O, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number CAS No. 1697427-22-7, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a bipiperidine moiety in its structure suggests a high degree of molecular complexity, which is often associated with enhanced binding affinity and selectivity in biological targets.

The bipiperidine scaffold is a well-known pharmacophore in medicinal chemistry, frequently employed in the design of small-molecule drugs due to its ability to form stable interactions with biological macromolecules. In particular, the 1,4'-bipiperidine moiety is known for its capacity to engage in hydrogen bonding and hydrophobic interactions, making it a valuable component in the development of kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and other therapeutic agents. The ethan-1-ol substituent further contributes to the compound's solubility and bioavailability, which are critical factors in drug formulation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies have indicated that 1-([1,4'-bipiperidin]-4-yl)ethan-1-ol exhibits promising interactions with various protein targets, including enzymes and receptors involved in critical biological pathways. For instance, preliminary docking studies have suggested that this compound may bind to ATP-binding sites of kinases, potentially inhibiting their activity and thus serving as a lead compound for the development of antineoplastic agents.

The synthesis of 1-([1,4'-bipiperidin]-4-yl)ethan-1-ol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by functional group transformations. The use of advanced catalytic systems has been reported to enhance reaction efficiency and minimize byproduct formation. These synthetic strategies align with the growing emphasis on green chemistry principles, which aim to reduce environmental impact while maintaining or improving chemical process efficiency.

In the realm of drug discovery, 1-([1,4'-bipiperidin]-4-yl)ethan-1-ol has been explored as a potential intermediate in the synthesis of more complex pharmacological entities. Its structural versatility allows for modifications at multiple positions, enabling the creation of libraries of derivatives with tailored biological activities. High-throughput screening (HTS) techniques have been employed to rapidly assess the efficacy of these derivatives against a wide range of biological targets. Such approaches have accelerated the identification of novel drug candidates and improved our understanding of structure-activity relationships (SAR).

The pharmacokinetic properties of 1-([1,4'-bipiperidin]-4-yl)ethan-1-ol are also subjects of intense research. Studies have investigated its absorption, distribution, metabolism, and excretion (ADME) profiles using both in vitro and in vivo models. These studies have provided valuable insights into how the compound behaves within biological systems and have informed decisions regarding its further development. For example, metabolic stability studies have highlighted key enzymatic pathways involved in its degradation, guiding efforts to improve its bioavailability.

The potential therapeutic applications of 1-([1,4'-bipiperidin]-4-yl)ethan-1-ol are broad and varied. Preclinical studies have suggested its utility in treating conditions such as inflammation, neurodegenerative diseases, and infectious disorders. The compound's ability to modulate protein-protein interactions has opened up new avenues for therapeutic intervention. Additionally, its structural features make it an attractive candidate for combination therapies, where it could be paired with other agents to achieve synergistic effects.

The regulatory landscape for novel compounds like 1-([1,4'-bipiperidin]-4-yl)ethan-1-ol is stringent but well-defined. Regulatory agencies require comprehensive data on safety and efficacy before approving new drugs for clinical use. Researchers must navigate a complex set of guidelines to ensure that their compounds meet these standards. Good Manufacturing Practices (GMP) are particularly important during clinical trial phases to guarantee the consistency and quality of drug substances.

The role of technology in advancing pharmaceutical research cannot be overstated. Automation and artificial intelligence (AI) have revolutionized many aspects of drug discovery, from target identification to lead optimization. AI-driven platforms can analyze vast datasets rapidly, identifying promising compounds like 1-([1,4'-bipiperidin]-4-y] ethanol based on their structural features alone. This technology has significantly reduced the time required to bring new drugs from discovery to market.

In conclusion,the compound 1-([[14-bipiperidin]-14-y] ethanol (CAS No.CAS No. 1697427227) represents a fascinating subject for pharmaceutical research。 Its unique structure,combined with promising preclinical data,positions it as a valuable candidate for further development。 As our understanding grows,so too does our ability to harness such molecules for therapeutic purposes。 The future holds exciting possibilities,as ongoing research continues to unravel the full potential of this remarkable compound。

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